molecular formula C5HCl2NS B2759716 4,5-Dichlorothiophene-2-carbonitrile CAS No. 2167657-56-7

4,5-Dichlorothiophene-2-carbonitrile

Cat. No.: B2759716
CAS No.: 2167657-56-7
M. Wt: 178.03
InChI Key: FCVLUKZSZAPDRC-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-carbonitrile is an organic compound with the molecular formula C5HCl2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a nitrile group at the 2 position on the thiophene ring. It is primarily used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorothiophene-2-carbonitrile typically involves the chlorination of thiophene derivatives followed by the introduction of a nitrile group. One common method includes the reaction of 4,5-dichlorothiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by nitrile group introduction. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation is used under controlled conditions.

Major Products:

    Substitution: Formation of 4,5-disubstituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 4,5-dichlorothiophene-2-amine.

Scientific Research Applications

4,5-Dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

  • 4-Chlorothiophene-2-carbonitrile
  • 5-Chlorothiophene-2-carbonitrile
  • 2,3-Dichlorothiophene

Comparison: 4,5-Dichlorothiophene-2-carbonitrile is unique due to the presence of two chlorine atoms at specific positions on the thiophene ring, which significantly influences its reactivity and chemical properties Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in various chemical reactions

Properties

IUPAC Name

4,5-dichlorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2NS/c6-4-1-3(2-8)9-5(4)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVLUKZSZAPDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167657-56-7
Record name 4,5-dichlorothiophene-2-carbonitrile
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